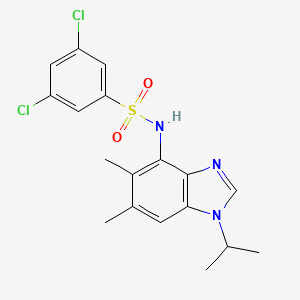

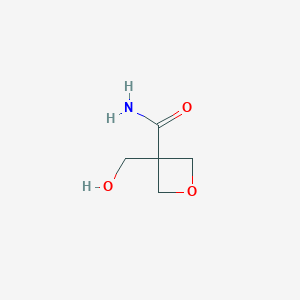

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

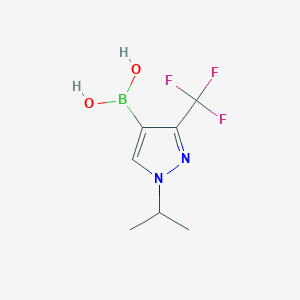

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate, commonly known as MTAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTAP is a piperidine-based compound that has been synthesized through a multi-step process.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Catalysis

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a compound that has been explored in various synthesis techniques, particularly in the context of oxindole synthesis. The compound has been studied for its role in palladium-catalyzed C-H functionalization, which is a critical method in medicinal chemistry synthesis. This process is important for creating complex molecules with potential pharmacological applications, and it often employs Buchwald's and Hartwig's methodologies. These techniques are crucial for the efficient synthesis of serine palmitoyl transferase enzyme inhibitors, which have significant implications in medicinal chemistry (J. Magano, E. J. Kiser, R. J. Shine, & Michael H. Chen, 2014).

Electrochemical Properties and Cardiovascular Applications

Research has also delved into the electrochemical properties and cardiovascular activity of compounds related to this compound. Specifically, the synthesis and study of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are obtained through methylation processes involving piperidine, have been reported. These compounds exhibit significant cardiovascular activity and electrochemical oxidation properties, offering insights into their potential therapeutic applications (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, & J. Stradiņš, 2004).

Structural and Molecular Studies

The crystal and molecular structure of compounds similar to this compound have been analyzed, revealing the importance of hydrogen bonding and C-H…π interactions in stabilizing these molecules. Such structural analyses are pivotal for understanding the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Studies like these contribute to the drug discovery process by providing crucial information on the molecular frameworks that favor biological activity (I. Khan, Aliya Ibrar, B. Lal, A. A. Altaf, & J. White, 2013).

Asymmetric Synthesis and Biological Interest

Asymmetric synthesis of related compounds, starting from Baylis–Hillman adducts, showcases the intricate methodologies developed to obtain biologically active piperidines. These synthesis pathways emphasize stereochemical control and chemoselective transformations, which are crucial for producing compounds with desired biological activities. Such research underscores the continuous efforts to develop novel therapeutics through sophisticated chemical synthesis techniques (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, & N. Garrido, 2019).

Wirkmechanismus

Target of Action

The primary targets of “Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound belongs to the class of organic compounds known as heteroaromatic compounds . These compounds contain an aromatic ring where a carbon atom is linked to a hetero atom

Mode of Action

It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives have shown a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Result of Action

Molecules with the thiophene ring system have exhibited many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

methyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-14(18)16-6-4-11(5-7-16)10-15-13(17)9-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEGYPIVGWNAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

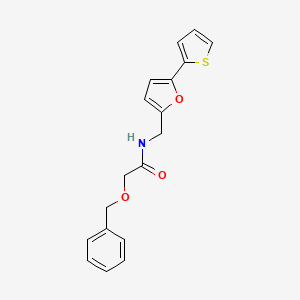

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)

![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)